3-Methoxy-4-(trifluoromethyl)benzyl alcohol
Overview
Description
“3-Methoxy-4-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 276861-64-4 . It has a molecular weight of 206.16 and its IUPAC name is [3-methoxy-4-(trifluoromethyl)phenyl]methanol . It is typically stored at ambient temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4,13H,5H2,1H3
. This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms in the molecule .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 206.16 .
Scientific Research Applications
Functionalization of Benzene Derivatives
The research by Dmowski and Piasecka-Maciejewska (1998) explores the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene, resulting in various derivatives including benzyl alcohol. This study highlights the potential of using 3-Methoxy-4-(trifluoromethyl)benzyl alcohol in the synthesis of complex benzene derivatives, demonstrating its versatility in organic chemistry (Dmowski & Piasecka-Maciejewska, 1998).
Photocatalytic Oxidation in Titanium Dioxide
Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol derivatives, including 4-(trifluoromethyl)benzyl alcohol, on a titanium dioxide (TiO2) photocatalyst. Their study shows that this compound could be efficiently oxidized into corresponding aldehydes, revealing its potential in photocatalytic applications (Higashimoto et al., 2009).
Synthesis of Trifluoromethylated Compounds
Radix-Large, Kucharski, and Langlois (2004) demonstrated the conversion of α-(trifluoromethyl)allyl alcohols to various derivatives including benzyl ethers. This research implies the utility of this compound in synthesizing trifluoromethylated aromatic compounds, which are significant in pharmaceutical and agrochemical industries (Radix-Large et al., 2004).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
“4-(Trifluoromethyl)benzyl alcohol”, a related compound, is used as a pharmaceutical intermediate and is also used to predict the NMR spectrum . It is employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) . Similar applications could potentially be explored for “3-Methoxy-4-(trifluoromethyl)benzyl alcohol”.
Mechanism of Action
Target of Action
It is known to be used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis or modification of active pharmaceutical ingredients.
Mode of Action
It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially modify the structure of the compound or its targets, leading to changes in their function.
Biochemical Pathways
Given its use as a pharmaceutical intermediate , it may be involved in various biochemical pathways depending on the specific drug it is used to produce.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-4-(trifluoromethyl)benzyl alcohol. For instance, the compound should be stored at ambient temperature for optimal stability . Additionally, safety data suggests that it should be handled in a well-ventilated area to avoid inhalation, ingestion, and contact with skin or eyes .
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation . This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity through radical-mediated mechanisms . The nature of these interactions often involves the formation of transient radical intermediates, which can lead to modifications in enzyme structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . It can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, in certain cell types, this compound may enhance the expression of antioxidant genes, thereby providing a protective effect against oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of radical intermediates that can interact with biomolecules, leading to enzyme inhibition or activation . This compound can also bind to specific proteins, altering their conformation and activity. Additionally, this compound has been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under ambient conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can potentially cause toxic or adverse effects, including oxidative damage and disruption of cellular metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and clearance from the body . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox status .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and oxidative stress responses . The precise localization of this compound within cells is essential for understanding its biochemical and cellular effects.
Properties
IUPAC Name |
[3-methoxy-4-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRHSPHJFOSYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259562 | |
Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276861-64-4 | |
Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=276861-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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